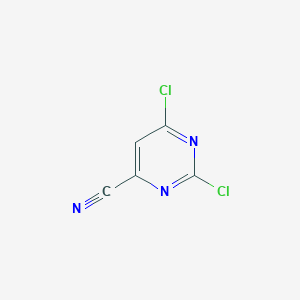

2,6-Dichloropyrimidine-4-carbonitrile

Overview

Description

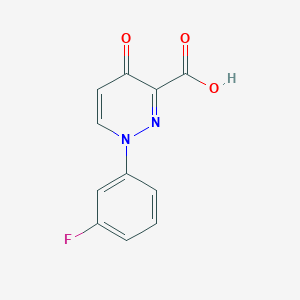

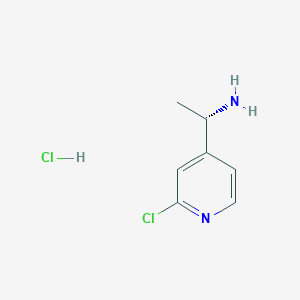

2,6-Dichloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5HCl2N3 and a molecular weight of 173.99 . It is used in various chemical reactions due to its structure and properties .

Synthesis Analysis

The synthesis of 2,6-Dichloropyrimidine-4-carbonitrile involves several steps. One approach involves the use of organolithium reagents, which allows for the introduction of a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Another method involves the use of 2,4-dichloropyrimidine derivatives, which are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Molecular Structure Analysis

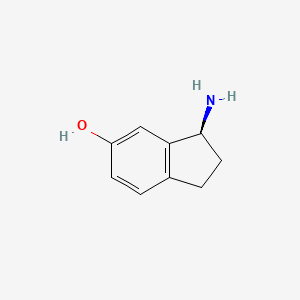

The molecular structure of 2,6-Dichloropyrimidine-4-carbonitrile is characterized by the presence of two chlorine atoms and a nitrile group attached to a pyrimidine ring . The pyrimidine ring is a six-membered heterocyclic aromatic moiety, which is a central building block for a wide range of pharmacological applications .Chemical Reactions Analysis

2,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The compound can also incorporate nucleophiles regioselectively via SNAr reaction .Physical And Chemical Properties Analysis

2,6-Dichloropyrimidine-4-carbonitrile has a predicted boiling point of 289.3±20.0 °C and a predicted density of 1.60±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. This process is significant in the field of medicinal chemistry for creating compounds with potential therapeutic effects .

Biarylpyrimidine Synthesis

It is also involved in biarylpyrimidine synthesis, which includes biaryl cross-coupling. These compounds are important in pharmaceutical research and development due to their potential biological activities .

Transition Metal-Catalysed Coupling Reactions

The compound offers rich chemistry via transition metal-catalysed coupling reactions or nucleophilic substitutions at the chlorine-substituted carbons. This versatility makes it valuable for creating a variety of chemically modified molecules for further study .

Nucleophilic Substitution Reactions

2,6-Dichloropyrimidine-4-carbonitrile can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis for introducing various functional groups into molecules .

Mechanism of Action

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including nucleotides and certain receptors .

Mode of Action

The mode of action of 2,6-Dichloropyrimidine-4-carbonitrile involves nucleophilic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Safety and Hazards

When handling 2,6-Dichloropyrimidine-4-carbonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and adequate ventilation should be ensured . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2,6-Dichloropyrimidine-4-carbonitrile are not mentioned in the retrieved papers, there is ongoing research into the synthesis of pyrimidine-based compounds due to their significant role in pharmaceutical applications . This includes exploring synthetic methods to produce this class of heterocyclic systems and developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name |

2,6-dichloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAOENZTDMPYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680994 | |

| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloropyrimidine-4-carbonitrile | |

CAS RN |

26293-93-6 | |

| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)

![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)

![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)